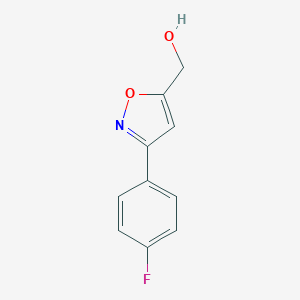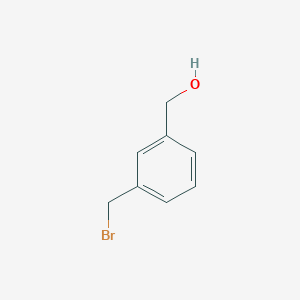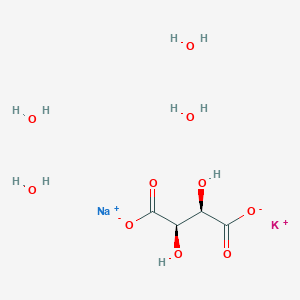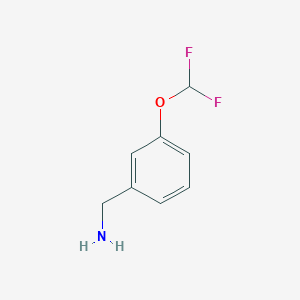
3,5-双(三氟甲基)苄醇
描述
3,5-Bis(trifluoromethyl)benzyl alcohol, also known as BTFBA, is a synthetic organic compound with a wide range of applications in scientific research. It is a colourless liquid with a sweet, fruity odour, and is used as a reagent in organic synthesis, to produce a variety of compounds, including pharmaceuticals, pesticides, and other organic materials. BTFBA is also used in the production of several other compounds, such as dyes, fragrances, and plant growth regulators. It is an important intermediate in the synthesis of many other organic compounds, and can be used in a variety of laboratory experiments.
科学研究应用
质谱增强
3,5-双(三氟甲基)苄醇已被证明可以增强肌红蛋白非共价复合物在电喷雾电离质谱法中的电荷,该技术用于分析离子的质荷比 .
衍生试剂
该化合物在用气相色谱和负化学电离质谱法检测 DNA 中的尿嘧啶时用作衍生试剂 . 衍生化可以提高分析物的检测和定量。
共价有机框架的合成
用 3,5-双(三氟甲基)苄基 (BTFMB-TzDa) 合成的改性三嗪基共价有机框架已被用于抑制多硫化物的扩散,从而提高了 Li-S 电池的容量和循环稳定性 .
安全和危害
“3,5-Bis(trifluoromethyl)benzyl alcohol” is a combustible liquid that causes severe skin burns and eye damage . It may also cause respiratory irritation . Precautionary measures include not breathing dust/fume/gas/mist/vapors/spray, washing face, hands, and any exposed skin thoroughly after handling, and wearing protective gloves/clothing/eye protection/face protection .
作用机制
Target of Action
3,5-Bis(trifluoromethyl)benzyl alcohol is a chemical compound with the molecular formula C9H6F6O . The primary target of this compound is the respiratory system . .
Mode of Action
It’s known that the compound can causerespiratory irritation . This suggests that it may interact with receptors or proteins in the respiratory system, leading to an inflammatory response.
Biochemical Pathways
Given its impact on the respiratory system , it’s plausible that it affects pathways related to inflammation and immune response.
Pharmacokinetics
Safety data sheets indicate that the compound can be harmful if swallowed, in contact with skin, or if inhaled , suggesting that it can be absorbed through these routes. The impact of these properties on the compound’s bioavailability is currently unknown.
Result of Action
It’s known to causeskin and eye irritation , as well as respiratory irritation . These effects suggest that the compound may trigger an inflammatory response at the cellular level.
Action Environment
Environmental factors can influence the action, efficacy, and stability of 3,5-Bis(trifluoromethyl)benzyl alcohol. For instance, the compound’s effects can be enhanced or mitigated depending on the exposure route (ingestion, skin contact, inhalation) and the concentration of the compound in the environment . .
生化分析
Biochemical Properties
3,5-Bis(trifluoromethyl)benzyl alcohol plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been observed to interact with enzymes involved in oxidation-reduction reactions, potentially acting as an inhibitor or activator depending on the specific enzyme and reaction conditions. The compound’s trifluoromethyl groups contribute to its high electronegativity and steric hindrance, which can affect the binding affinity and specificity of its interactions with biomolecules .
Cellular Effects
The effects of 3,5-Bis(trifluoromethyl)benzyl alcohol on various types of cells and cellular processes are profound. It can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, the compound may alter the expression of genes involved in metabolic pathways, leading to changes in cellular energy production and utilization. Additionally, it can impact cell signaling pathways by interacting with key signaling molecules, thereby affecting cellular responses to external stimuli .
Molecular Mechanism
At the molecular level, 3,5-Bis(trifluoromethyl)benzyl alcohol exerts its effects through specific binding interactions with biomolecules. It can bind to active sites of enzymes, either inhibiting or activating their catalytic activity. This binding can lead to conformational changes in the enzyme structure, affecting its function. Furthermore, the compound may influence gene expression by interacting with transcription factors or other regulatory proteins, thereby modulating the transcriptional activity of target genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3,5-Bis(trifluoromethyl)benzyl alcohol can change over time. The compound’s stability and degradation are important factors to consider. It has been observed that the compound is relatively stable under standard laboratory conditions, but it may degrade over extended periods or under specific conditions such as high temperature or exposure to light. Long-term studies have shown that the compound can have lasting effects on cellular function, including sustained changes in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of 3,5-Bis(trifluoromethyl)benzyl alcohol vary with different dosages in animal models. At low doses, the compound may have minimal or beneficial effects, such as enhancing metabolic activity or improving cellular function. At high doses, it can exhibit toxic or adverse effects, including cellular damage, disruption of metabolic pathways, and induction of oxidative stress. Threshold effects have been observed, where the compound’s impact on cellular function changes significantly at specific dosage levels .
Metabolic Pathways
3,5-Bis(trifluoromethyl)benzyl alcohol is involved in various metabolic pathways. It interacts with enzymes and cofactors that play key roles in these pathways, influencing metabolic flux and metabolite levels. For example, the compound may be metabolized by oxidation-reduction enzymes, leading to the formation of reactive intermediates that can further participate in biochemical reactions. These interactions can affect the overall metabolic balance within cells .
Transport and Distribution
The transport and distribution of 3,5-Bis(trifluoromethyl)benzyl alcohol within cells and tissues are critical for its biological activity. The compound can be transported across cell membranes by specific transporters or binding proteins. Once inside the cell, it may localize to specific compartments or organelles, where it can exert its effects. The distribution of the compound within tissues can also influence its overall impact on cellular function .
Subcellular Localization
The subcellular localization of 3,5-Bis(trifluoromethyl)benzyl alcohol is an important aspect of its activity and function. The compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications. For example, it may localize to the mitochondria, where it can influence mitochondrial function and energy production. The specific localization of the compound can determine its interactions with biomolecules and its overall impact on cellular processes .
属性
IUPAC Name |
[3,5-bis(trifluoromethyl)phenyl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6F6O/c10-8(11,12)6-1-5(4-16)2-7(3-6)9(13,14)15/h1-3,16H,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJTWPJOGDWRYDD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1C(F)(F)F)C(F)(F)F)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6F6O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10186389 | |
| Record name | 3,5-Bis(trifluoromethyl)benzyl alcohol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10186389 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
32707-89-4 | |
| Record name | 3,5-Bis(trifluoromethyl)benzenemethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=32707-89-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3,5-Bis(trifluoromethyl)benzyl alcohol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032707894 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3,5-Bis(trifluoromethyl)benzyl alcohol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10186389 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,5-bis(trifluoromethyl)benzyl alcohol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.046.502 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the benefits of using 3,5-bis(trifluoromethyl)benzyl alcohol as a co-solvent in ionic liquid systems for asymmetric reduction reactions?
A1: [] The research highlights that incorporating 3,5-bis(trifluoromethyl)benzyl alcohol as a co-solvent in an ionic liquid system enhances the permeability of the substrate, 3,5-bis-trifluoromethyl acetophenone, through the cell membrane. This improved permeability leads to increased substrate solubility and reduces both substrate and product inhibition during the reaction. Consequently, the reaction efficiency is significantly improved, allowing for higher substrate concentrations and yields. The study demonstrates that the substrate concentration can be increased to 1200 mM from 50 mM, resulting in a yield improvement of 33.2% and a reduction rate in the water phase ranging from 70.4% to 93.8%, all while maintaining excellent enantioselectivity (ee > 99%).
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![2-[1,4]Diazepan-1-yl-5-propyl-benzenesulfonic acid](/img/structure/B151337.png)


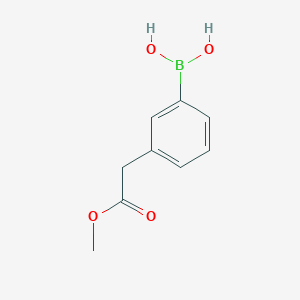
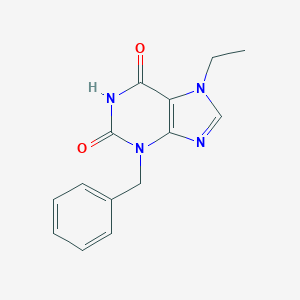
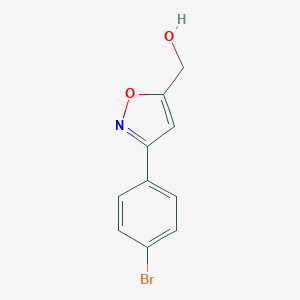
![(R)-(6,6'-Dimethoxybiphenyl-2,2'-diyl)bis[bis(4-methylphenyl)phosphine]](/img/structure/B151349.png)
